Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this family have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. It’s important to note that the actual structure would need to be confirmed through techniques such as X-Ray diffraction analysis .Scientific Research Applications
Synthesis of Heterocyclic Systems
- Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a related reagent, is used to prepare various heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidine and pyrimido[1,2-b]pyridazine. This highlights the versatility of similar compounds in synthesizing diverse heterocyclic frameworks (Toplak et al., 1999).
Pharmaceutical Importance
- Compounds like pyridazine analogs, including related triazolo[4,3-b]pyridazine derivatives, have significant importance in medicinal chemistry. Their structure and properties, including intermolecular interactions, have been the subject of detailed study (Sallam et al., 2021).
Antimicrobial and Antitumor Agents
- Some derivatives of triazolo[4,3-b]pyridazine have been evaluated for their antimicrobial and antitumor activities. These studies contribute to understanding the potential medicinal applications of such compounds (Abdallah et al., 2017).
Inhibitors of Eosinophil Infiltration
- Triazolo[1,5-b]pyridazines, which are structurally related, have been synthesized and evaluated for their potential as inhibitors of eosinophil infiltration and antihistaminic activity. This implies possible therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Molecular Docking and In Vitro Screening
- Triazolopyridine and pyridotriazine derivatives, similar in structure to the compound , have been subjected to molecular docking screenings and in vitro evaluations, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
These could include inhibition of enzyme activity, disruption of microbial cell walls, induction of oxidative stress in cancer cells, and modulation of inflammatory responses .
Properties
IUPAC Name |
methyl 4-[[2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14-3-5-15(6-4-14)18-11-12-19-24-25-22(27(19)26-18)31-13-20(28)23-17-9-7-16(8-10-17)21(29)30-2/h3-12H,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCYAFKGATZACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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